molecular formula C15H14FN3O3 B1672889 Flunarizine CAS No. 52468-60-7

Flunarizine

Número de catálogo B1672889
Número CAS: 52468-60-7
Peso molecular: 303.29 g/mol
Clave InChI: OFBIFZUFASYYRE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Flunarizine is a drug classified as a calcium antagonist used for various indications . It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy . It is not available by prescription in the United States or Japan .


Synthesis Analysis

Flunarizine has been labeled with the positron-emitter 18F. 4-[18F]Fluoro-4-fluorobenzhydryl chloride was prepared in three steps from no-carrier-added [18F]fluoride ion, and used in the alkylation of N-cinnamylpiperazine to give [18F]flunarizine .


Molecular Structure Analysis

Flunarizine is a selective calcium-entry blocker . Its molecular formula is C26H26F2N2 . The molecular weight is 404.4948 . The structure of Flunarizine has been determined by 1H NMR and 2D 1H-1H COSY NMR spectroscopy .


Chemical Reactions Analysis

Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel .


Physical And Chemical Properties Analysis

Flunarizine has a molecular formula of C26H26F2N2 and a molecular weight of 404.4948 . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity .

Aplicaciones Científicas De Investigación

Migraine Prevention

  • Application Summary : Flunarizine is a repurposed, first- or second-line treatment for migraine prophylaxis . It’s used to prevent migraines, which are severe headaches often accompanied by other symptoms such as nausea, vomiting, and sensitivity to light and sound .
  • Methods of Application : A systematic search in MEDLINE, Cochrane CENTRAL, and ClinicalTrials.gov was performed for trials of pharmacological treatment in migraine prophylaxis . The outcomes of interest were the proportion of patients reaching a 50% or more reduction in monthly migraine days, the change in monthly migraine days (MMDs), and Adverse Events (AEs) leading to discontinuation .
  • Results : One study assessed the 50% reduction in monthly migraine attacks with flunarizine as compared to placebo showing a benefit from flunarizine with a low or probably low risk of bias . However, flunarizine may increase the proportion of patients who discontinue due to adverse events compared to placebo (risk difference: 0.02; 95% CI -0.03 to 0.06) .

Vestibular Migraine

  • Application Summary : Vestibular migraine (VM) is a leading cause of episodic vertigo, affecting up to 1% of the general population . Flunarizine has been identified as a potentially effective prophylactic medication in VM .
  • Methods of Application : A single-centre observational service evaluation study was conducted exploring patient experiences of preventative medications over a 28-month period, including flunarizine, for control of VM symptoms .
  • Results : A total of 90% of VM patients taking flunarizine reported symptomatic improvement, compared to only 32% of patients on other medications . While 50% of patients on flunarizine reported side effects, these were not deemed to outweigh the clinical benefits, with most patients deciding to continue treatment .

Acute Ischemic Stroke

  • Application Summary : In acute ischemic stroke, increased free intracellular calcium accumulation plays a central role in the pathogenesis of neuronal death . Flunarizine, a calcium overload blocker, has the ability to prevent the pathological influx of calcium ions .

Epilepsy Treatment

  • Application Summary : Flunarizine has been used as an adjunctive therapy in the treatment of epilepsy . It’s a calcium channel blocker that can reduce the frequency of seizures in patients with epilepsy .

Hemiplegic Migraine

  • Application Summary : Flunarizine has demonstrated efficacy and safety in different migraine types, including hemiplegic migraine . Hemiplegic migraine is a rare and serious type of migraine headache that comes with motor weakness.

Pediatric Migraine

  • Application Summary : Flunarizine has been found to be effective in the management of pediatric migraine . Pediatric migraine is a common and disabling condition that often persists into adulthood.

Abdominal Migraine

  • Application Summary : Flunarizine is efficacious in the management of abdominal migraines . Abdominal migraine is a subtype of migraine seen mainly in children. It’s characterized by episodes of moderate to severe abdominal pain lasting for 1 to 72 hours.

Safety And Hazards

Flunarizine should be used with care in patients with depression or those being prescribed other agents, such as phenothiazines, concurrently, which may cause extrapyramidal side-effects . Acute overdosage has been reported and the observed symptoms were sedation, agitation, and tachycardia .

Propiedades

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30484-77-6 (di-hydrochloride)
Record name Flunarizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045616
Record name Flunarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-03 g/L
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Flunarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Flunarizine

CAS RN

52468-60-7, 40218-96-0
Record name Flunarizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52468-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flunarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunarizine
Reactant of Route 2
Reactant of Route 2
Flunarizine
Reactant of Route 3
Reactant of Route 3
Flunarizine
Reactant of Route 4
Reactant of Route 4
Flunarizine
Reactant of Route 5
Reactant of Route 5
Flunarizine
Reactant of Route 6
Flunarizine

Citations

For This Compound
20,900
Citations
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1984 - Springer
… by flunarizine 10mg compared with placebo, and patients evaluated flunarizine therapy as … Results of 3 comparative trials found flunarizine 10mg to be at least as effective as pizotifen (…
Number of citations: 302 link.springer.com
PA Todd, P Benfield - Drugs, 1989 - Springer
Synopsis Flunarizine is a class IV calcium antagonist with a pharmacological profile which suggests its therapeutic potential in a number of neurological and cerebrovascular disorders. …
Number of citations: 107 link.springer.com
WK Amery - Headache: The Journal of Head and Face Pain, 1983 - Wiley Online Library
… 10 mg flunarizine daily, or placebo, or a reference drug for 3 to 4 months. The efficacy of flunarizine was … Louis6 reported on 58 migraineurs and concluded that flunarizine is an effective …
CL Franke, R Palm, M Dalby… - Acta neurologica …, 1996 - Wiley Online Library
… stroke onset (flunarizine n= 31; placebo n= 29). Also in this subgroup, no differences were found between the flunarizine and placebo group. Conclusion ‐ Flunarizine did not improve …
Number of citations: 110 onlinelibrary.wiley.com
PS Sørensen, K Hansen, J Olesen - Cephalalgia, 1986 - journals.sagepub.com
… The pharmacological properties of flunarizine and the … suggested a beneficial effect of flunarizine in migraine patients (3… to evaluate the prophylactic effect of flunarizine 10 mg daily in …
Number of citations: 124 journals.sagepub.com
F Micheli, MF Pardal, M Gatto, M Torres, G Paradiso… - Neurology, 1987 - AAN Enterprises
Cinnarizine and flunarizine are selective calcium blockers that have been used to treat and prevent vertigo. We studied 15 patients who had extrapyrqmidal syndromes after taking …
Number of citations: 147 n.neurology.org
A Stubberud, NM Flaaen, DC McCrory, SA Pedersen… - Pain, 2019 - journals.lww.com
Based on few clinical trials, flunarizine is considered a first-line prophylactic treatment for migraine in several guidelines. In this meta-analysis, we examined the pooled evidence for its …
Number of citations: 44 journals.lww.com
HAG Teive, AR Troiano, FMB Germiniani… - Parkinsonism & related …, 2004 - Elsevier
… Both cinnarizine and flunarizine are calcium channel blocking drugs, but flunarizine is 2.5–15 times stronger than cinnarizine. Flunarizine is actually derived from cinnarizine, and differs …
Number of citations: 86 www.sciencedirect.com
FE Micheli, MMF Pardal, R Giannaula… - Movement …, 1989 - Wiley Online Library
Over the last few years, cases of movement disorders induced by flunarizine and cinnarizine have been increasingly reported. We describe a series of 101 patients, whose ages ranged …
ES Trepakova, SJ Dech, JJ Salata - Journal of cardiovascular …, 2006 - journals.lww.com
… , as flunarizine has been shown to inhibit a variety of ion channels. We examined the effects of flunarizine on … In this study, we have characterized the effect of flunarizine on biophysical …
Number of citations: 26 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.